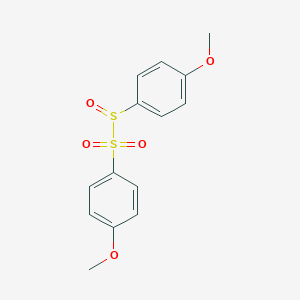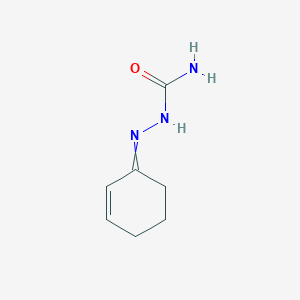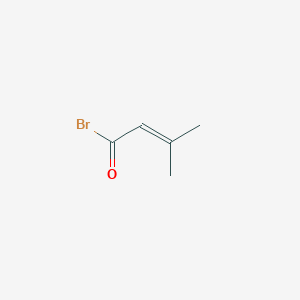
1-(2,5-Dichlorophenyl)-3-hexadecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-3-hexadecylurea is an organic compound characterized by the presence of a dichlorophenyl group and a hexadecyl chain attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-hexadecylurea typically involves the reaction of 2,5-dichloroaniline with hexadecyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the final product. Post-reaction, the mixture is subjected to purification processes such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-hexadecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2,5-Dichlorophenyl)-3-hexadecylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dichlorophenyl and hexadecyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the rest of the structure.
1-(2,5-Dichlorophenyl)biguanide hydrochloride: Contains a biguanide core linked to a dichlorophenyl group.
5-(2,5-Dichlorophenyl)-2-furoic acid: Another compound with a dichlorophenyl group but with different functional groups.
Uniqueness: 1-(2,5-Dichlorophenyl)-3-hexadecylurea is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and interactions.
Eigenschaften
CAS-Nummer |
6312-95-4 |
|---|---|
Molekularformel |
C23H38Cl2N2O |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
1-(2,5-dichlorophenyl)-3-hexadecylurea |
InChI |
InChI=1S/C23H38Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-23(28)27-22-19-20(24)16-17-21(22)25/h16-17,19H,2-15,18H2,1H3,(H2,26,27,28) |
InChI-Schlüssel |
VOAXRBMMVYVVSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



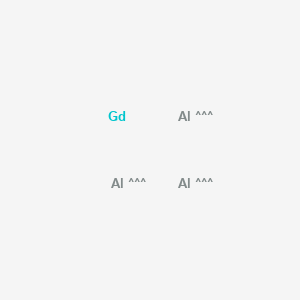
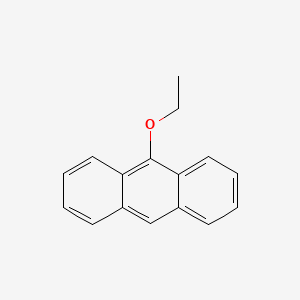
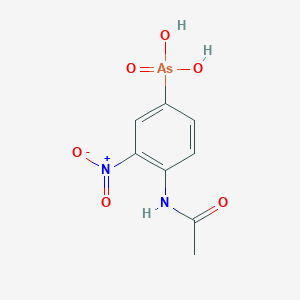
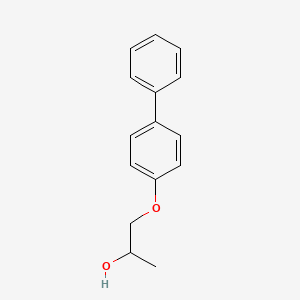

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)


![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
